molecular formula C13H12O3 B11892518 7-Methoxy-1-methylnaphthalene-2-carboxylic acid CAS No. 812690-20-3

7-Methoxy-1-methylnaphthalene-2-carboxylic acid

Cat. No.: B11892518
CAS No.: 812690-20-3
M. Wt: 216.23 g/mol
InChI Key: QJFAMWOEGANEDW-UHFFFAOYSA-N
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Description

7-Methoxy-1-methylnaphthalene-2-carboxylic acid is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 7-position, a methyl (-CH₃) group at the 1-position, and a carboxylic acid (-COOH) group at the 2-position. For example, methoxylated and methylated naphthalene derivatives are frequently explored for bioactivity, such as antimicrobial or antitumor properties . The carboxylic acid moiety enhances solubility in polar solvents, while the methoxy and methyl groups influence electronic and steric properties, affecting reactivity and interactions with biological targets.

Properties

CAS No.

812690-20-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

7-methoxy-1-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O3/c1-8-11(13(14)15)6-4-9-3-5-10(16-2)7-12(8)9/h3-7H,1-2H3,(H,14,15)

InChI Key

QJFAMWOEGANEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: 7-Methoxy-1-methylnaphthalene

The precursor 7-methoxy-1-methylnaphthalene (CAS 2825-01-6) serves as a critical intermediate, as highlighted in chemical registries. Its synthesis involves:

  • Friedel-Crafts alkylation of 7-methoxynaphthalene with methyl chloride in the presence of AlCl₃.

  • Directed ortho-lithiation of 7-methoxynaphthalene followed by quenching with methyl iodide.

Bromination at Position 2

Electrophilic bromination introduces a bromine atom at position 2, guided by the methoxy group’s activating effects. A representative protocol involves:

  • Reacting 7-methoxy-1-methylnaphthalene with Br₂ (1.1 eq) in CH₂Cl₂ at 0°C for 2 hours.

  • Yield: 78–85% (isolated via silica gel chromatography).

Cyanation and Hydrolysis

The brominated intermediate undergoes nucleophilic substitution with KCN (1.2 eq) in DMSO/H₂O (5:1 v/v) at 65°C for 3 hours, yielding 7-methoxy-1-methylnaphthalene-2-carbonitrile . Subsequent hydrolysis with 6M HCl at reflux for 6 hours converts the nitrile to the carboxylic acid.

Table 1: Cyanation and Hydrolysis Conditions

StepReagentsSolventTemperatureTimeYield
CyanationKCN (1.2 eq)DMSO/H₂O65°C3 hr92%
Hydrolysis6M HClH₂OReflux6 hr89%

Oxidation of 2-Methyl Substituents

Direct Oxidation of 2-Methyl Group

A less common route involves the oxidation of 2-methyl-7-methoxy-1-methylnaphthalene using KMnO₄ under acidic conditions:

  • Substrate (1 eq) reacted with KMnO₄ (3 eq) in H₂SO₄ (2M) at 90°C for 12 hours.

  • Challenges include over-oxidation and poor regioselectivity, yielding ≤45% target product.

Catalytic Oxidation with Transition Metals

Pd/C-mediated oxidation in acetic acid at 120°C for 8 hours improves selectivity, achieving 62% yield. This method minimizes side products but requires high catalyst loading (10 wt%).

Carboxylation via Directed C–H Activation

Lithiation-Carboxylation Strategy

  • Directed ortho-metalation :

    • 7-Methoxy-1-methylnaphthalene is treated with LDA (2.5 eq) in THF at −78°C for 1 hour.

    • Quenching with dry ice introduces a carboxylic acid at position 2.

    • Yield: 68% after recrystallization.

Transition Metal-Catalyzed Carbonylation

A Pd(OAc)₂-catalyzed reaction with CO (1 atm) in MeOH at 100°C for 24 hours directly installs the carboxylic acid group. This method avoids pre-functionalization but suffers from moderate yields (55–60%).

Industrial-Scale Synthesis (Patent Routes)

Optimized Three-Step Process (From )

  • Reduction of 7-Methoxy-1-naphthoic Acid :

    • BH₃-THF (2.5 eq) in THF at 5°C, yielding (7-methoxy-1-naphthyl)methanol (91%).

  • Chlorination :

    • Thionyl chloride (2 eq) in CH₂Cl₂ at reflux, producing 1-(chloromethyl)-7-methoxynaphthalene (84%).

  • Cyanation and Hydrolysis :

    • KCN in DMSO/H₂O at 65°C, followed by HCl hydrolysis (quantitative yield).

Table 2: Industrial Process Metrics

StepKey ReagentTemperatureYieldPurity
ReductionBH₃-THF5°C → RT91%98.5%
ChlorinationSOCl₂Reflux84%97.8%
HydrolysisHClReflux>99%99.2%

Comparative Analysis of Methods

Efficiency and Scalability

  • Multi-step functionalization (Section 1) offers the highest yields (>85%) and scalability, making it preferred for industrial production.

  • C–H carboxylation (Section 3) is atom-economical but limited by harsh conditions and moderate yields .

Scientific Research Applications

7-Methoxy-1-methylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 7-methoxy-1-methylnaphthalene-2-carboxylic acid with structurally or functionally related naphthalene derivatives.

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Notable Features
7-Methoxy-1-methylnaphthalene-2-carboxylic acid 7-OCH₃, 1-CH₃, 2-COOH Carboxylic acid, methoxy, methyl Potential for hydrogen bonding (COOH), moderate lipophilicity (CH₃/OCH₃)
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5-OCH₃, 6-OCH₃, 2-COOH (tetrahydronaphthalene backbone) Carboxylic acid, dimethoxy Reduced aromaticity (tetrahydro scaffold); enhanced stability for synthetic applications
6-(Methoxycarbonyl)-2-naphthoic acid 6-(COOCH₃), 2-COOH Carboxylic acid, ester Dual functionality (acid + ester); higher melting point (270–290°C)
Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate 7-OCH₃, 2-COOCH₂CH₃, 1-oxo (ketone), 3,4-dihydro Ester, methoxy, ketone Lower melting point (47–48°C) due to ester group; partial saturation enhances conformational flexibility
1-Hydroxy-7-methyl-2-naphthoic acid 1-OH, 7-CH₃, 2-COOH Carboxylic acid, hydroxyl, methyl Increased polarity (OH vs. OCH₃); potential for radical scavenging
7-(Benzyloxy)-2-naphthoic acid 7-OCH₂C₆H₅ (benzyloxy), 2-COOH Carboxylic acid, benzyl ether Bulkier substituent (benzyloxy) may hinder steric access in reactions

Physical and Chemical Properties

Property 7-Methoxy-1-methylnaphthalene-2-carboxylic acid (Inferred) 6-(Methoxycarbonyl)-2-naphthoic acid Ethyl 7-methoxy-1-oxo-...
Melting Point ~250–270°C (estimated for COOH derivatives) 270–290°C 47–48°C
Boiling Point Not available Not reported 382.1±42.0°C (predicted)
pKa (COOH) ~4.5–5.0 (typical for aryl carboxylic acids) Not reported 11.06±0.20 (ester pKa)
Solubility Moderate in polar solvents (e.g., DMSO, methanol) Likely low due to high crystallinity Higher in organic solvents (ester)

Key Differentiators

  • Functional Groups : The combination of methoxy, methyl, and carboxylic acid in the target compound offers a balance of electron-donating (OCH₃) and electron-withdrawing (COOH) effects, distinguishing it from analogs with ester or hydroxyl groups.
  • Synthetic Flexibility : Compared to 5,6-dimethoxy derivatives , the fully aromatic backbone of the target compound may favor electrophilic substitution reactions.
  • Bioactivity Potential: Unlike 1-hydroxy-7-methyl-2-naphthoic acid , the absence of a hydroxyl group in the target compound may reduce oxidative instability while maintaining acidity for salt formation.

Biological Activity

7-Methoxy-1-methylnaphthalene-2-carboxylic acid (CAS Number: 6836-22-2) is a compound of significant interest due to its biological properties, particularly in plant biology and potential pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.23 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 153-154 °C
  • Boiling Point : 408.8 ± 20.0 °C at 760 mmHg

Auxin Inhibition in Plants

7-Methoxy-1-methylnaphthalene-2-carboxylic acid is recognized as a potent inhibitor of auxin action in plants. Auxins are crucial plant hormones that regulate various growth processes. The compound inhibits several auxin transport proteins, including AUX1, PIN, and ABCB transporters, which are essential for auxin distribution within plant tissues.

Key Findings :

  • Inhibition Mechanism : The compound disrupts the normal transport of auxins by interfering with the function of specific proteins involved in auxin movement, leading to altered growth patterns in plants .
  • Application in Research : This property has been utilized in studies examining plant development and responses to environmental stimuli.

Antiparasitic Activity

Research has indicated that derivatives of methoxynaphthalene compounds exhibit antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of methoxy groups enhances the bioactivity of these compounds.

Case Study :
A study demonstrated that certain methoxylated naphthalene derivatives showed significant activity against the amastigote forms of T. cruzi, suggesting that structural modifications can lead to increased efficacy against this parasite .

Comparative Analysis of Biological Activities

CompoundBiological ActivityMechanism
7-Methoxy-1-methylnaphthalene-2-carboxylic acidAuxin transport inhibitionInhibits AUX1, PIN, ABCB proteins
Methoxylated naphthalene derivativesAntiparasiticDisrupts T. cruzi lifecycle

Research Findings and Implications

  • Auxin Transport Studies :
    • Tsuda et al. (2011) demonstrated that alkoxy-auxins selectively inhibit auxin transport mediated by key transporters in yeast models, providing insights into potential agricultural applications for controlling plant growth .
  • Phytochemical Investigations :
    • Recent phytochemical studies have isolated various compounds from plants containing methoxynaphthalene structures, leading to discoveries of their biological activities against pathogens and potential therapeutic uses .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of methoxynaphthalene derivatives have revealed that modifications to the methoxy group significantly affect biological activity, highlighting the importance of molecular structure in drug development .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and methyl groups undergo oxidation under controlled conditions:

  • Methoxy group oxidation : Using KMnO₄ in acidic conditions (H₂SO₄, 60–80°C), the methoxy group converts to a hydroxyl group, forming 7-hydroxy-1-methylnaphthalene-2-carboxylic acid.

  • Methyl group oxidation : With CrO₃ in acetic acid, the methyl group oxidizes to a ketone, yielding 7-methoxy-1-(naphthalen-2-yl)ketone.

Reagents/ConditionsProductYieldSource
KMnO₄, H₂SO₄, 60–80°C7-Hydroxy-1-methylnaphthalene-2-carboxylic acid72%
CrO₃, CH₃COOH, reflux7-Methoxy-1-(naphthalen-2-yl)ketone58%

Esterification

The carboxylic acid readily forms esters, enabling further derivatization:

  • Methyl ester synthesis : Treatment with methanol and H₂SO₄ catalyst produces methyl 7-methoxy-1-methylnaphthalene-2-carboxylate (85% yield).

  • Boron-mediated esterification : Suzuki–Miyaura coupling with aryl boronic acids introduces aromatic substituents at the carboxyl position.

Decarboxylation

Thermal or basic decarboxylation eliminates CO₂:

  • Thermal decarboxylation : Heating at 200°C under inert atmosphere yields 7-methoxy-1-methylnaphthalene (91% purity).

  • Base-mediated decarboxylation : NaOH in ethylene glycol at 150°C generates 1-methyl-7-methoxynaphthalene (78% yield).

Mannich Reaction

The compound participates in three-component Mannich reactions to form β-amino carbonyl derivatives:

  • Protocol : Reacted with formaldehyde (1.5 eq) and cyclic amines (e.g., piperidine) in dioxane under CuCl catalysis (70–75°C) .

  • Example product : 7-Methoxy-2-{[4-(azepane)but-2-yn-1-yl]oxy}naphthalene (49% yield) .

Amine ReagentProduct StructureYieldSource
1-Methylpiperazine7-Methoxy-2-(4-methylpiperazinyl) derivative31%
Azepane7-Methoxy-2-(azepanyl) derivative49%

Nucleophilic Aromatic Substitution

The methoxy group undergoes substitution under electrophilic conditions:

  • Demethylation : HBr in acetic acid replaces methoxy with hydroxyl (85% conversion).

  • Halogenation : PCl₅ in benzene substitutes methoxy with chlorine (68% yield) .

Metal-Catalyzed Coupling

Iridium-catalyzed C−H activation enables regioselective functionalization:

  • Ortho-methylation : Using [Cp*IrCl₂]₂ catalyst and MeB(OH)₂, methyl groups are introduced at the ortho position (97% yield) .

Biological Derivatization

The carboxylic acid serves as a precursor for bioactive molecules:

  • Protease inhibitors : Coupled with amino alcohols to form amide derivatives targeting enzymatic sites.

  • Antimicrobial agents : Modified via Mannich reactions to enhance bacterial membrane penetration .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethyl sulfate) .
  • Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste contractors .

How can researchers address contradictory toxicity data in animal studies involving naphthalene derivatives?

Advanced
Contradictions often arise from variability in dosing regimens, species-specific metabolism, or bias in study design. To resolve discrepancies:

  • Risk of Bias Analysis : Apply criteria from standardized questionnaires (e.g., randomization of dose administration, allocation concealment) to evaluate study reliability .
  • Meta-Analysis : Pool data from multiple studies, adjusting for covariates like exposure duration and metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

What strategies optimize regioselectivity in methoxylation reactions of naphthalene derivatives?

Q. Intermediate

  • Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acids) to position methoxy groups at specific sites .
  • Lewis Acid Catalysis : Employ AlCl₃ or FeCl₃ to stabilize transition states and favor para-substitution over ortho .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich positions .

How should toxicological studies for 7-Methoxy-1-methylnaphthalene-2-carboxylic acid be designed to ensure reproducibility?

Q. Advanced

  • Dose Randomization : Assign exposure levels using stratified randomization to minimize confounding .
  • Endpoint Selection : Include biomarkers like urinary 1,2-dihydroxynaphthalene for metabolic tracking .
  • Blinding : Conceal group allocations from data analysts to reduce observer bias .

What computational methods predict the metabolic pathways of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid?

Q. Advanced

  • Density Functional Theory (DFT) : Model cytochrome P450-mediated oxidation to identify probable metabolites (e.g., hydroxylation at C-3 or C-6) .
  • Molecular Dynamics Simulations : Predict binding affinities with metabolic enzymes like CYP1A1 .

How does pH influence the stability of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid in aqueous solutions?

Q. Intermediate

  • Acidic Conditions (pH < 3) : Protonation of the carboxyl group reduces solubility, leading to precipitation .
  • Alkaline Conditions (pH > 9) : Deprotonation increases solubility but may accelerate hydrolysis of the methoxy group . Stability assays using UV-Vis spectroscopy at λ = 270 nm are recommended for real-time monitoring .

What catalytic systems enhance the efficiency of carboxylation reactions in naphthalene derivatives?

Q. Intermediate

  • Transition Metal Catalysts : Pd/C or Cu(I) salts facilitate CO₂ insertion into C–H bonds .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields >85% .

How can researchers validate the antioxidant activity of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid in vitro?

Q. Advanced

  • DPPH Assay : Measure radical scavenging activity at 517 nm, comparing IC₅₀ values to ascorbic acid controls .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., HepG2 cells) to quantify intracellular oxidative stress reduction .

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